molecular formula C11H15ClN4O4 B2654020 3-Deazaadenosine hydrochloride CAS No. 86583-19-9

3-Deazaadenosine hydrochloride

Cat. No. B2654020
CAS RN: 86583-19-9
M. Wt: 302.72
InChI Key: WQRKYGAAEYXMKZ-RPWKAPHTSA-N
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Description

3-Deazaadenosine hydrochloride (3DA) is a potent inhibitor of S-adenosylhomocysteine hydrolase . It has anti-inflammatory, anti-proliferative, and anti-HIV activity . It’s also known to prevent the proliferation and migration of human coronary vascular smooth muscle cells .


Molecular Structure Analysis

The molecular formula of 3-Deazaadenosine hydrochloride is C11H15ClN4O4 . It belongs to the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . These are organic compounds in which the C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system .


Chemical Reactions Analysis

3-Deazaadenosine hydrochloride is known to inhibit S-adenosylhomocysteine hydrolase . This inhibition prevents FCS-induced Ras carboxyl methylation and reduces FCS-induced extracellular signal-regulated kinase (ERK)1/2 and Akt phosphorylation .


Physical And Chemical Properties Analysis

The molecular weight of 3-Deazaadenosine hydrochloride is 302.71 . It is a crystalline solid . The solubility of 3-Deazaadenosine hydrochloride is 30 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Atomic Mutagenesis Studies of Functional RNAs

3-Deazaadenosine (c 3 A) is crucial for atomic mutagenesis studies of functional RNAs . It has been key to our current mechanistic understanding of ribosomal peptide bond formation and phosphodiester cleavage in recently discovered small ribozymes, such as twister and pistol RNAs .

RNA Base Pairing

The replacement of a single nitrogen atom by a carbon atom in 3-Deazaadenosine can be critical because it dramatically changes the acid-base properties of the nucleobase and erases hydrogen acceptor/donor properties at the specific position . This can be determining for RNA base pairing .

RNA Recognition

3-Deazaadenosine can also affect RNA recognition of other nucleic acids (e.g., DNA, 2′-OCH3 RNA), proteins, small molecules, and ions .

RNA-Catalyzed Reactions

3-Deazaadenosine can be crucial with respect to RNA-catalyzed reactions . Atomic mutagenesis led to our current in-depth understanding of the chemical mechanism of phosphodiester cleavage of the recently discovered twister and pistol ribozymes .

Alleviating Senescence

3-Deazaadenosine (3DA), an S-adenosyl homocysteinase (AHCY) inhibitor, alleviates replicative and oncogene-induced senescence . 3DA-treated senescent cells showed reduced global Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic modification that marks the bodies of .

Enhancing Cellular Fitness and Cell Therapy Efficiency

3DA treatment alleviated senescence and increased the proliferative and regenerative potential of muscle stem cells from very old mice in vitro and in vivo . Moreover, ex vivo 3DA treatment was sufficient to enhance the engraftment of human umbilical cord blood cells in immunocompromised mice .

Attenuating Inflammatory Responses

3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling .

Mechanism of Action

3-Deazaadenosine hydrochloride interferes with Ras methylation and function, thereby preventing mitogenic activation of ERK1/2 and Akt . This interference prevents vascular smooth muscle cell cycle entry and proliferation and neointima formation in vivo . It also prevents FCS-induced Ras carboxyl methylation and membrane translocation and activity by inhibiting isoprenylcysteine carboxyl methyltransferase .

Safety and Hazards

3-Deazaadenosine hydrochloride is toxic if swallowed and irritating to skin and eyes . It poses a risk of serious damage to eyes and danger of serious damage to health by prolonged exposure . It also has a possible risk of impaired fertility and harm to unborn child . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Future Directions

3-Deazaadenosine hydrochloride has been shown to alleviate senescence and increase the proliferative and regenerative potential of muscle stem cells from very old mice in vitro and in vivo . Moreover, ex vivo 3DA treatment was sufficient to enhance the engraftment of human umbilical cord blood cells in immunocompromised mice . This suggests that 3DA could be a promising drug for enhancing the efficiency of cellular therapies by restraining senescence .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRKYGAAEYXMKZ-RPWKAPHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deazaadenosine hydrochloride

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